molecular formula C13H13ClN2OS B8665105 1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

Cat. No.: B8665105
M. Wt: 280.77 g/mol
InChI Key: KOOJWLWALRNAGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol is a complex organic compound featuring a thiazole ring, a cyclobutanol moiety, and a substituted phenyl groupThe thiazole ring, in particular, is known for its presence in many biologically active molecules .

Preparation Methods

The synthesis of 1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the amino and chloro substituents on the phenyl ring. The final step involves the formation of the cyclobutanol moiety. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:

Major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol can be compared with other thiazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclobutanol moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13ClN2OS

Molecular Weight

280.77 g/mol

IUPAC Name

1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutan-1-ol

InChI

InChI=1S/C13H13ClN2OS/c14-9-4-8(5-10(15)6-9)11-7-16-12(18-11)13(17)2-1-3-13/h4-7,17H,1-3,15H2

InChI Key

KOOJWLWALRNAGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(S2)C3=CC(=CC(=C3)Cl)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (2.617 mL) and ethanol (5.235 mL) were added to the product of Step 2 (610 mg, 49.3%), followed by ammonium chloride (52.5 mg, 0.981 mmol) and then iron (548 mg, 9.81 mmol) and the reaction was heated to 80° C. for 1 hour. The reaction mixture was filtered and diluted with ethyl acetate before washing with water, filtering off solids and drying over Na2SO4. Filtration and solvent evaporation gave a residue which was further purified by column chromatography on silica gel, eluting with ethyl acetate/hexane with a gradient 40-50% to afford 1-[5-(3-amino-5-chlorophenyl)-1,3-thiazol-2-yl]cyclobutanol (460 mg, 83%).
Name
Quantity
2.617 mL
Type
reactant
Reaction Step One
Quantity
610 mg
Type
reactant
Reaction Step One
Quantity
5.235 mL
Type
solvent
Reaction Step One
Quantity
52.5 mg
Type
reactant
Reaction Step Two
Name
Quantity
548 mg
Type
catalyst
Reaction Step Three

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